Ethyl 3,4-diamino-5-bromobenzoate is an organic compound characterized by the presence of both amino and bromine functional groups attached to a benzoate structure. Its molecular formula is , and it is classified as an aromatic amine derivative. This compound has garnered attention for its potential applications in organic synthesis and medicinal chemistry.
Ethyl 3,4-diamino-5-bromobenzoate can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it in high purity (≥ 98%) for research purposes. The compound is cataloged under the CAS number 1423037-41-5, which aids in its identification across different databases and suppliers .
This compound falls under the category of benzoates, specifically as a bromobenzoate due to the presence of a bromine atom. It also belongs to the broader class of aromatic amines, which are known for their diverse reactivity and biological significance.
The synthesis of ethyl 3,4-diamino-5-bromobenzoate typically involves multi-step reactions that introduce the amino and bromine substituents onto the benzoate framework. A common synthetic route includes:
Ethyl 3,4-diamino-5-bromobenzoate has a complex molecular structure that can be represented by its canonical SMILES notation: CCOC(=O)C1=C(C(=CC(=C1)Br)N)N
. The structural formula indicates the arrangement of atoms within the molecule, highlighting the positions of the amino groups and bromine atom on the benzene ring.
Ethyl 3,4-diamino-5-bromobenzoate is capable of undergoing various chemical reactions:
Specific reagents used in these reactions include:
The mechanism of action for ethyl 3,4-diamino-5-bromobenzoate involves its interaction with biological molecules through hydrogen bonding facilitated by its amino groups. The presence of the bromine atom can enhance these interactions through halogen bonding, potentially influencing its biological activity.
This compound's ability to form stable interactions with various molecular targets makes it a candidate for further pharmacological exploration.
Relevant data indicates that ethyl 3,4-diamino-5-bromobenzoate possesses a significant degree of stability under standard laboratory conditions but should be handled with care due to its reactivity profile .
Ethyl 3,4-diamino-5-bromobenzoate has several scientific uses:
CAS No.: 14970-71-9
CAS No.: 2595-33-7
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 116296-75-4